Pyraflufen

概要

説明

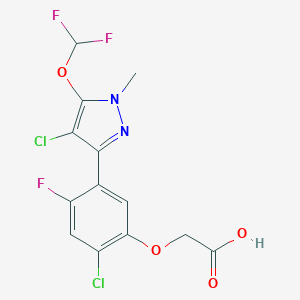

Pyraflufen-ethyl (ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate) is a pyrazole-class herbicide developed for selective broadleaf weed control in cereals and quinoa . Its active metabolite, this compound (free acid; molecular formula: C₁₃H₉Cl₂F₃N₂O₄; molecular weight: 385.12 g/mol), inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing rapid plant desiccation . This compound is registered for use as a harvest aid, pre-plant burndown, and post-emergence contact herbicide with moderate residual stability in dry commodities (e.g., wheat grain stored ≤18 months) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyraflufen-ethyl involves several steps. One method includes the use of functionalized acidic ionic liquid to improve the oxidizing capability of hydrogen peroxide. This method allows the preparation of this compound-ethyl with high yield and purity at normal temperatures, significantly shortening the reaction time to 2-3 hours . The process involves the synthesis of a pyrazole ring intermediate and a dihydro isoxazole ring intermediate, which are then combined to form a thioether compound. The thioether is subsequently oxidized to obtain the target product .

Industrial Production Methods: Industrial production of this compound-ethyl typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for agricultural use .

化学反応の分析

Types of Reactions: Pyraflufen-ethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be a protoporphyrinogen oxidase inhibitor, which means it inhibits the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX and subsequent cell membrane disruption .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound-ethyl include hydrogen peroxide for oxidation and various solvents like acetonitrile for extraction and purification . The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity.

Major Products Formed: The major products formed from the reactions involving this compound-ethyl include its metabolites, such as E-1, E-2, and E-3, which are formed through ester hydrolysis and N-demethylation .

科学的研究の応用

Efficacy Against Glyphosate-Resistant Weeds

Recent studies have highlighted the effectiveness of pyraflufen in managing glyphosate-resistant (GR) weed biotypes, particularly horseweed (Conyza canadensis). Research conducted in Greece demonstrated that this compound-ethyl, either alone or in combination with other herbicides like florasulam and MCPA, resulted in over 95% efficacy against GR horseweed within seven days after treatment (DAT) . The study indicated that the fresh weight accumulation of treated plants was significantly reduced compared to untreated controls, showcasing this compound's potential as an alternative to glyphosate in areas where resistance has developed .

Integrated Weed Management Strategies

This compound is increasingly being integrated into weed management programs to combat resistance issues. A study evaluated the biologically effective doses of this compound-ethyl combined with 2,4-D and metribuzin for controlling GR horseweed in soybean crops. The findings revealed that this combination could achieve up to 97% control of GR horseweed, suggesting that this compound can be effectively used in preplant applications to enhance weed control strategies . This integration is essential for sustainable agriculture practices, especially as reliance on single herbicides can lead to further resistance development.

Environmental and Safety Considerations

While this compound is effective, its environmental impact and safety profile are critical considerations. Laboratory studies have shown that high doses can lead to liver and kidney abnormalities in rats, although dogs exhibited no significant treatment-related effects at high doses . The U.S. Environmental Protection Agency (EPA) mandates rigorous testing for both acute and chronic health effects before pesticide registration, ensuring that products like this compound are used safely according to label directions .

Case Studies

作用機序

The primary mechanism of action of pyraflufen-ethyl is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in plants. This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause cell membrane disruption and ultimately plant death .

類似化合物との比較

Comparison with Similar Compounds

Group 14 Herbicides (PPO Inhibitors)

Saflufenacil

- Mode of Action : Inhibits PPO, leading to proto-IX accumulation and oxidative membrane damage .

- Application Rate : 36–50 g a.i./ha (higher than pyraflufen’s 20–24.2 g a.i./ha) .

- Residual Activity : Longer soil persistence, suitable for pre-emergent use, unlike this compound’s contact action .

- Crop Safety: Less selective; this compound is preferred in cereals and quinoa due to lower phytotoxicity .

Carfentrazone-ethyl

- Chemical Class : Triazolone derivative (vs. This compound’s pyrazole structure).

- Efficacy : Effective at 15–30 g a.i./ha but requires tank mixes (e.g., glyphosate) for broad-spectrum control, similar to this compound .

- Use Cases: Primarily in soybeans and pulses; this compound excels in wheat and quinoa systems .

Flumioxazin

- Residual Activity : High soil residual (>6 months), unlike this compound’s moderate stability in dry commodities .

- Resistance Risk: Higher in monoculture systems (e.g., cotton); this compound’s use in mixtures reduces resistance pressure .

Non-Group 14 Herbicides

Diquat (Group 22)

- Mode of Action : Photosystem I electron diverter (vs. PPO inhibition).

- Application Rate : 415–600 g a.i./ha (vs. This compound’s 20 g a.i./ha), requiring higher volumes for desiccation .

- Crop Effects : Improves lentil milling recovery (+5%) compared to this compound-glyphosate mixes, which reduce recovery .

Pelargonic Acid (PA)

- Speed of Action : Rapid burndown (1–3 hours) via membrane disruption, faster than this compound’s 24–48-hour necrosis .

- Synergy : PA + this compound (0.8 L/ha + 5 L/ha PA) enhances efficacy, enabling lower PA doses .

Data Tables

Table 1: Key Herbicide Properties

| Compound | Mode of Action (Group) | Application Rate (g a.i./ha) | Selectivity | Residual Activity | Key Crops |

|---|---|---|---|---|---|

| This compound | PPO Inhibitor (14) | 20–24.2 | Cereals, quinoa | 18 months (dry) | Wheat, lentils |

| Saflufenacil | PPO Inhibitor (14) | 36–50 | Broad-spectrum | High (soil) | Soybeans, maize |

| Diquat | PS I Inhibitor (22) | 415–600 | Non-selective | Low | Lentils, aquatic |

| Pelargonic Acid | Membrane disruptor | 3,400–10,880 (5–16 L/ha) | Non-selective | <2 days | Organic systems |

Table 2: Efficacy in Lentil Desiccation (2012 Trials)

| Treatment | Milling Recovery (%) | Seed Germination Reduction (%) |

|---|---|---|

| Control | 71.0 | 0 |

| This compound (20 g a.i./ha) + Glyphosate | 66.5 | 10.9 |

| Diquat (415 g a.i./ha) | 76.5 | 8.2 |

Research Findings

- Resistance Management : this compound’s integration with Group 4 herbicides (e.g., MCPA) reduces resistance risk compared to solo Group 14 applications .

- Environmental Impact : this compound residues degrade within 18 months in dry crops, posing lower persistence risks than flumioxazin .

- Tank Mix Performance : this compound + tiafenacil matches glyphosate’s efficacy against glyphosate-resistant Russian thistle, offering rotational flexibility .

生物活性

Pyraflufen, specifically this compound-ethyl, is a potent herbicide belonging to the class of pyridinecarboxylic acids. It is primarily used for controlling broadleaf weeds in various crops. This article delves into its biological activity, focusing on its herbicidal properties, mechanisms of action, and relevant case studies.

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll and heme. By blocking this enzyme, this compound disrupts the photosynthetic process and leads to the accumulation of toxic porphyrins in plant tissues. This results in rapid plant death, making it effective against a wide range of broadleaf weeds.

Efficacy Against Weeds

Research indicates that this compound-ethyl exhibits significant herbicidal activity against various weed species. A study demonstrated its effectiveness against 16 different weed types, showcasing comparable efficacy to other established herbicides. The results highlighted its potential as a selective herbicide in cereal crops, particularly in controlling resistant weed populations.

| Weed Species | Efficacy (%) | Comparison with Other Herbicides |

|---|---|---|

| Amaranthus retroflexus | 95 | Comparable to glyphosate |

| Chenopodium album | 90 | Superior to carfentrazone |

| Solanum nigrum | 85 | Similar to dicamba |

Environmental Impact

The environmental safety profile of this compound has been evaluated extensively. According to the European Food Safety Authority (EFSA), this compound-ethyl does not exhibit carcinogenic potential and shows no significant adverse effects in reproductive toxicity studies. Its degradation products are also monitored to assess their impact on non-target organisms.

Case Studies

- Field Trials in Cereal Crops : Field trials conducted in various regions have shown that this compound effectively controls broadleaf weeds without adversely affecting cereal crop yields. In a controlled study, cereal crops treated with this compound demonstrated a yield increase of up to 20% compared to untreated plots due to reduced weed competition.

- Resistance Management : A case study focusing on resistance management highlighted that integrating this compound into weed management programs helped reduce the incidence of herbicide-resistant weed populations. This approach has been particularly beneficial in regions where glyphosate-resistant weeds have become prevalent.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Research has shown that combining this compound with other herbicides can enhance overall efficacy. For instance, mixtures with sulfonylureas resulted in improved control over difficult-to-manage weeds.

- Application Timing : Studies indicate that the timing of application significantly affects the efficacy of this compound. Early application during the seedling stage of weeds maximizes its herbicidal effects.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of pyraflufen in weed control, and how does it influence experimental design for efficacy studies?

this compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis and causing rapid desiccation in susceptible weeds. For efficacy studies, experimental designs must account for application timing (pre- vs. post-emergence), weed species sensitivity, and environmental factors (e.g., light intensity, which amplifies PPO inhibitor activity). Dose-response trials should include multiple concentrations (e.g., 27.4–141.3 g a.i./ha) to determine ED90 values and compare field rates to greenhouse results .

Q. What are the standard methodologies for assessing this compound residues in crops, and how are detection limits validated?

this compound and its metabolites (e.g., this compound-ethyl) are quantified using chromatographic techniques like FastGC/HRTOFMS (high-resolution time-of-flight mass spectrometry). Validation includes spiking samples at known concentrations (e.g., 0.01–1.0 ppm) to establish recovery rates and limit of quantification (LOQ). Matrix effects (e.g., in tea leaves or grains) require calibration with matrix-matched standards to ensure accuracy .

Q. How is this compound integrated into weed management systems for crops like quinoa, and what application variables affect selectivity?

this compound is applied pre- or post-planting in quinoa fields, with selectivity dependent on crop growth stage and herbicide timing. Key variables include soil type (organic matter >3% reduces bioavailability) and adjuvant use (e.g., surfactants to enhance foliar absorption). Field trials should monitor phytotoxicity thresholds using visual injury scales (0–100%) and biomass comparisons .

Advanced Research Questions

Q. How do contradictory results in this compound efficacy studies (e.g., greenhouse vs. field trials) arise, and what statistical approaches resolve these discrepancies?

Greenhouse studies often overestimate efficacy due to controlled conditions (e.g., uniform weed pressure, optimal humidity). Field trials may show reduced efficacy due to variable environmental factors (e.g., rainfall post-application). Mixed-effects models or meta-regression can account for covariates like application method (broadcast vs. spot-spray) and weed density. For example, ED90 values for this compound in hoary cress control were 141.3% of the field rate in greenhouse trials but required recalibration for field use .

Q. What analytical frameworks are used to evaluate synergistic interactions in this compound tank mixtures (e.g., with glyphosate or dimethenamid-P)?

Synergy is assessed using Colby’s multiplicative survival model or dose-response surface analysis. For example, this compound + glyphosate mixtures in fallow systems are tested at multiple ratios (e.g., 1:1, 1:2) to calculate synergy indices (SI >1 indicates synergy). Statistical significance is determined via ANOVA with Tukey’s HSD post hoc tests, focusing on biomass reduction (%) and control longevity (DAT: days after treatment) .

Q. How can researchers optimize this compound’s photodegradation profile to improve field persistence without compromising crop safety?

Photostability studies use xenon-arc lamps to simulate UV exposure, measuring degradation half-life (t1/2) under varying pH and organic matter conditions. Microencapsulation or adjuvants (e.g., UV absorbers) are tested to prolong residual activity. Crop safety is validated via dose-escalation trials in target crops (e.g., quinoa) with physiological markers (e.g., chlorophyll fluorescence) .

Q. Methodological Guidance for Data Analysis

Q. What protocols ensure reproducibility in this compound bioassay studies, particularly for non-model weed species?

- Standardization : Use OECD guidelines for plant growth (e.g., 25°C, 16/8h light/dark cycles).

- Replication : Minimum four replications per treatment, randomized block designs.

- Endpoint consistency : Measure fresh weight reduction (%) at standardized DAT intervals (e.g., 14, 28 DAT).

- Data validation : Include positive controls (e.g., metamitron) and negative controls (untreated plots) .

Q. How should researchers address gaps in this compound’s ecotoxicological data, particularly regarding soil microbiota and non-target organisms?

Conduct tiered risk assessments:

- Tier 1 : Acute toxicity tests on earthworms (Eisenia fetida) and soil enzyme activity assays (e.g., dehydrogenase).

- Tier 2 : Mesocosm studies evaluating long-term effects (6–12 months) on microbial diversity (16S rRNA sequencing).

- Tier 3 : Field monitoring for bioaccumulation in rotational crops using LC-MS/MS .

Q. Contradiction Management in this compound Research

Q. Why do some studies report this compound as ineffective for broadleaf weed control despite its PPO-inhibitor classification?

Species-specific resistance mechanisms (e.g., enhanced metabolic detoxification in Amaranthus spp.) or suboptimal application timing (e.g., post-emergence in mature weeds) may reduce efficacy. Cross-resistance screening (e.g., with lactofen) and transcriptomic analysis of PPO gene mutations can clarify resistance pathways .

Q. How can conflicting data on this compound’s soil mobility be reconciled across different geospatial contexts?

Soil mobility is influenced by cation exchange capacity (CEC) and irrigation practices. Use geographic information systems (GIS) to overlay soil texture maps (e.g., silt loam vs. sandy soils) with leaching potential models (e.g., PRZM-GW). Field validation via lysimeter studies quantifies vertical mobility (cm/day) under realistic conditions .

特性

IUPAC Name |

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIPOGUBVYZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057953 | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129630-17-7 | |

| Record name | Pyraflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。